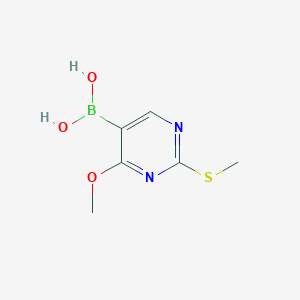

4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid

Description

Structural Characterization and Molecular Properties

Crystallographic Analysis and Bonding Patterns

While direct crystallographic data for 4-methoxy-2-(methylthio)pyrimidin-5-ylboronic acid remains unpublished, structural analogs provide key insights. In (2-benzyloxypyrimidin-5-yl)boronic acid (C₁₁H₁₁BN₂O₃), the boronic acid group adopts a syn–anti conformation, with the B(OH)₂ moiety nearly coplanar to the pyrimidine ring (dihedral angle: 3.8°) . This planar arrangement facilitates intermolecular hydrogen bonding, as seen in centrosymmetric dimers linked via O–H···O interactions (R₂²(8) motif) . Similar packing is expected in the title compound, where methoxy and methylthio substituents may influence steric interactions.

The methylthio group at position 2 introduces steric bulk, potentially distorting the pyrimidine ring’s planarity. In 2-(methylthio)pyrimidine-5-boronic acid derivatives, weak C–H···π and O···B interactions (3.136–3.393 Å) stabilize layered structures . For the methoxy-substituted analog, rotation of the methoxycarbonyl group by 7.7° from the benzene plane was observed in 4-(methoxycarbonyl)phenylboronic acid , suggesting comparable out-of-plane effects for the methoxy group in the title compound.

Table 1: Key Bond Parameters in Analogous Boronic Acids

Electronic Configuration and Aromaticity of the Pyrimidine Core

The pyrimidine ring exhibits aromaticity with six π-electrons, analogous to benzene but with two electron-withdrawing nitrogen atoms. Substitution at positions 2 and 4 alters electron density distribution. Neural network analyses of pyrimidine derivatives reveal that electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., boronic acid) reduce aromaticity compared to unsubstituted pyrimidine . The HOMA (Harmonic Oscillator Model of Aromaticity) index decreases by 15–30% in substituted pyrimidines, with planarity distortions further diminishing resonance stabilization .

In the title compound, the boronic acid group at position 5 withdraws electron density via inductive effects, while the methoxy (position 4) and methylthio (position 2) groups donate electrons through resonance and hyperconjugation. This push-pull dynamic creates a polarized π-system, enhancing susceptibility to electrophilic aromatic substitution at position 6.

Substituent Effects: Methoxy and Methylthio Group Interactions

Methoxy Group (Position 4)

The methoxy group donates electrons via resonance (+M effect), increasing electron density at the para position. However, its electrondonating capacity is weaker than amino groups, as shown by comparative NICS(zz) values (−8.5 ppm for methoxy vs. −10.2 ppm for amino derivatives) . Steric effects from the methoxy oxygen may also hinder rotational freedom, as seen in 4-methoxy-2-methylthiopyrimidin-5-ylboronic acid derivatives .

Methylthio Group (Position 2)

The methylthio group donates electrons less effectively than methoxy due to sulfur’s lower electronegativity. Its +M effect is offset by polarizability, leading to weaker conjugation with the pyrimidine ring. However, the sulfur atom participates in noncovalent interactions (e.g., C–H···S), as observed in 2-(methylthio)pyrimidine-5-boronic acid analogs .

Combined Effects

The juxtaposition of methoxy (electron-donating) and boronic acid (electron-withdrawing) groups creates a dipole moment across the pyrimidine ring, stabilizing charge-transfer interactions in supramolecular assemblies .

Boronic Acid Functionalization and Tautomeric Equilibria

The boronic acid group (–B(OH)₂) exists in equilibrium between trigonal planar (sp²) and tetrahedral (sp³) forms, influenced by pH and solvent. In crystalline states, the title compound likely adopts a planar configuration, forming hydrogen-bonded dimers via O–H···O interactions (2.7–2.9 Å) . In solution, tautomerization to a cyclic oxaborole is possible, as demonstrated in 2-formylphenylboronic acids .

Properties

IUPAC Name |

(4-methoxy-2-methylsulfanylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3S/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNITUHWYVVJCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OC)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid typically involves the reaction of 4-methoxy-2-(methylthio)pyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrimidine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid serves as a versatile building block in the synthesis of various pharmaceutical agents. Its boronic acid functionality allows for the formation of stable covalent bonds with diols, making it useful in the development of targeted therapeutics.

Anticancer Agents

Recent studies have highlighted the compound's potential as a precursor for anticancer drugs. For instance, it has been utilized in the synthesis of inhibitors that target specific kinases involved in cancer progression. The incorporation of the pyrimidine ring enhances the selectivity and potency of these inhibitors against cancer cell lines, demonstrating significant growth inhibition in preclinical models .

Therapeutic Targeting of BET Proteins

The compound has also been investigated for its ability to inhibit bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression related to oncogenesis and inflammation. By modifying the structure of this compound, researchers have developed potent BET inhibitors that exhibit low nanomolar activity against various cancer cell lines, including leukemia .

Mechanistic Insights

The mechanism of action for compounds derived from this compound typically involves the inhibition of key signaling pathways that are dysregulated in cancer and autoimmune diseases. The ability to form stable complexes with target proteins allows these compounds to modulate biological processes effectively.

Binding Affinity Studies

Studies have shown that derivatives of this compound can achieve high binding affinities to their targets, which is critical for their efficacy as therapeutic agents. For example, certain derivatives have demonstrated IC50 values in the low nanomolar range when tested against specific protein targets associated with cancer cell proliferation .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

Synthesis of Novel Antitumor Agents

A notable case study involved synthesizing a series of pyrimidine-based compounds that included this compound as a key intermediate. These compounds were evaluated for their antitumor activity against various cancer cell lines, showing promising results that warrant further investigation in clinical settings .

Development of Inhibitors for Autoimmune Diseases

Another research effort focused on utilizing this compound to develop inhibitors targeting pathways involved in autoimmune diseases. The results indicated that certain derivatives could effectively reduce inflammatory responses in preclinical models, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis and lupus .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and other functional materials. The methoxy and methylthio groups also contribute to its reactivity and potential interactions with biological targets .

Comparison with Similar Compounds

Positional Isomers: Substituent Effects

Halogenated and Aryl-Substituted Derivatives

Functional Group Variations

Physicochemical and Reactivity Profiles

Table 1: Molecular Properties

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s boronic acid group facilitates aryl-aryl bond formation. The methylthio group (-SCH₃) may stabilize Pd intermediates via sulfur coordination, enhancing catalytic efficiency compared to analogs lacking thioethers .

Biological Activity

4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound possesses the molecular formula C₆H₉BN₂O₃S and is characterized by a pyrimidine ring substituted with a methoxy group and a methylthio group. The boronic acid moiety is significant for its interactions with biological targets.

Biological Activity Overview

The compound exhibits various biological activities, primarily in the fields of oncology and infectious diseases. The following sections detail specific activities and findings from recent research.

Anticancer Activity

Research indicates that compounds based on pyrimidine scaffolds, including this compound, have shown promising anticancer effects.

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

-

Case Studies :

- In a study assessing various pyrimidine derivatives against different cancer cell lines (MCF-7, A549), it was found that several compounds exhibited IC₅₀ values significantly lower than standard chemotherapeutics like etoposide, indicating superior efficacy .

- Another study highlighted the compound's potential in inhibiting tumor growth in vivo, showcasing a reduction in tumor size in xenograft models when treated with pyrimidine derivatives .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Mechanism of Action : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

-

Research Findings :

- A series of tests against common pathogens (e.g., E. coli, S. aureus) revealed that this compound displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effective potency against resistant strains.

- The compound's structure allows it to interact with bacterial enzymes essential for survival, leading to cell death.

Comparative Analysis

To understand the effectiveness of this compound relative to similar compounds, a comparative table is provided below:

| Compound Name | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | 0.09 - 1.38 | 0.5 - 256 | Effective against multiple cancer types |

| Etoposide | 1.50 | N/A | Standard chemotherapeutic |

| Other Pyrimidine Derivatives | Varies | Varies | Showed varied efficacy across studies |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Methoxy-2-(methylthio)pyrimidin-5-ylboronic acid with high purity?

- Methodological Answer : Synthesis typically involves halogen-metal exchange or Miyaura borylation. For example, reacting 4-methoxy-2-(methylthio)pyrimidine with a boron reagent (e.g., bis(pinacolato)diboron) under palladium catalysis at 80–100°C in THF. Key parameters include:

- Temperature control : Avoid exceeding 100°C to prevent decomposition of the boronic acid.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol/water to achieve >95% purity.

- Stability : Store at 0–4°C under inert gas to prevent oxidation .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- NMR : -NMR should show peaks for methoxy (~δ 3.9 ppm) and methylthio (~δ 2.5 ppm) groups. -NMR confirms boronic acid presence (δ 28–32 ppm).

- LC-MS : Verify molecular ion ([M+H]) at m/z 243.1 (calculated for ).

- Elemental Analysis : Match %C, %H, and %N to theoretical values (±0.3% tolerance) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It is widely used in Suzuki-Miyaura cross-couplings to synthesize biaryl or heteroaryl derivatives. Example protocol:

- React with aryl halides (e.g., 4-bromoanisole) using Pd(PPh) (2 mol%) and KCO in DME/HO (3:1) at 80°C for 12 hours.

- Yield optimization : Monitor base strength (KPO may improve yields for electron-deficient partners).

- Challenges : Steric hindrance from the methoxy and methylthio groups may reduce coupling efficiency with bulky substrates .

Advanced Research Questions

Q. How do the electronic effects of the methoxy and methylthio substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The methoxy group (-OMe) is electron-donating, enhancing boronic acid stability but potentially slowing transmetallation. The methylthio group (-SMe) is weakly electron-withdrawing, which may increase electrophilicity at the boron center. Comparative studies with analogs (e.g., 4-methoxy-2-methylpyrimidin-5-ylboronic acid) show:

| Substituent | Coupling Efficiency (%) |

|---|---|

| -OMe, -SMe | 75–85 |

| -OMe, -Me | 60–70 |

| -H, -SMe | 50–60 |

$ ^\dagger $With 4-bromotoluene under standard conditions.

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., proteasome vs. kinase targets) may arise from:

- Solvent effects : DMSO >1% can denature proteins; use water-soluble formulations (e.g., PEG-400 co-solvent).

- Assay conditions : Standardize pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C).

- Control experiments : Include boronic acid scaffolds without substituents to isolate substituent-specific effects.

- Data reconciliation : Meta-analysis of IC values across studies (e.g., 10–50 μM for proteasome inhibition) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodological Answer : Use docking studies (AutoDock Vina) and QSAR models to predict interactions:

- Target : 20S proteasome β5 subunit (PDB: 5LE5).

- Key interactions : Boronic acid forms covalent bonds with Thr1, while -OMe and -SMe groups occupy hydrophobic pockets.

- Derivative design : Replace -SMe with bulkier groups (e.g., -SCF) to enhance van der Waals interactions. Validate via synthesis and SPR binding assays .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

- Methodological Answer : Degradation pathways (e.g., oxidation of -SMe to sulfoxide) complicate stability studies. Use:

- LC-HRMS : Identify degradation products (e.g., m/z 259.1 for sulfoxide derivative).

- Kinetic analysis : Monitor degradation in PBS (pH 7.4, 37°C) over 24 hours. Half-life typically <8 hours.

- Mitigation : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in liposomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.